molecular formula C22H22N2O12 B12545604 Benzene-1,3,5-tricarboxylic acid--piperazine (2/1) CAS No. 669695-38-9

Benzene-1,3,5-tricarboxylic acid--piperazine (2/1)

Cat. No.: B12545604
CAS No.: 669695-38-9
M. Wt: 506.4 g/mol
InChI Key: LJNILMIHJXNLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3,5-tricarboxylic acid–piperazine (2/1) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with piperazine in a suitable solvent. One common method is to dissolve benzene-1,3,5-tricarboxylic acid in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then add piperazine to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of benzene-1,3,5-tricarboxylic acid–piperazine (2/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3,5-tricarboxylic acid–piperazine (2/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce partially or fully reduced compounds.

Scientific Research Applications

Benzene-1,3,5-tricarboxylic acid–piperazine (2/1) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzene-1,3,5-tricarboxylic acid–piperazine (2/1) involves its ability to form coordination complexes with metal ions. The carboxyl groups of benzene-1,3,5-tricarboxylic acid can chelate metal ions, while the nitrogen atoms of piperazine can coordinate with additional metal centers. This coordination ability allows the compound to interact with various molecular targets and pathways, leading to its diverse applications .

Comparison with Similar Compounds

Similar Compounds

    Trimesic acid: Benzene-1,3,5-tricarboxylic acid itself is a similar compound with three carboxyl groups attached to a benzene ring.

    Piperazine derivatives: Compounds containing the piperazine ring structure with different substituents.

Uniqueness

Benzene-1,3,5-tricarboxylic acid–piperazine (2/1) is unique due to its specific combination of benzene-1,3,5-tricarboxylic acid and piperazine, resulting in a coordination compound with distinct properties and applications. The presence of both carboxyl and nitrogen functional groups allows for versatile interactions with metal ions and other molecules, making it valuable in various fields of research and industry .

Properties

CAS No.

669695-38-9

Molecular Formula

C22H22N2O12

Molecular Weight

506.4 g/mol

IUPAC Name

benzene-1,3,5-tricarboxylic acid;piperazine

InChI

InChI=1S/2C9H6O6.C4H10N2/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-6-4-3-5-1/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);5-6H,1-4H2

InChI Key

LJNILMIHJXNLRM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.